molecular formula C18H16FN3O2 B2869584 N'-(2-FLUOROPHENYL)-N-[2-(1H-INDOL-3-YL)ETHYL]ETHANEDIAMIDE CAS No. 443325-83-5

N'-(2-FLUOROPHENYL)-N-[2-(1H-INDOL-3-YL)ETHYL]ETHANEDIAMIDE

Cat. No.: B2869584
CAS No.: 443325-83-5
M. Wt: 325.343
InChI Key: FKVVBWJUSCOTKI-UHFFFAOYSA-N
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Description

N’-(2-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide is a synthetic organic compound that features a fluorophenyl group and an indole moiety linked by an oxamide functional group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide typically involves the following steps:

    Formation of the Indole Derivative: Starting with an indole precursor, various functional groups can be introduced through electrophilic substitution reactions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling.

    Formation of the Oxamide Linkage: The final step involves the formation of the oxamide linkage, typically through the reaction of an amine with an oxalyl chloride derivative under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the oxamide functional group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N’-(2-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide could be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, compounds with indole and fluorophenyl groups are often studied for their potential as enzyme inhibitors or receptor ligands.

Medicine

In medicinal chemistry, such compounds might be investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-(2-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
  • N’-(2-bromophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
  • N’-(2-methylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide

Uniqueness

The presence of the fluorophenyl group in N’-(2-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide may confer unique properties, such as increased metabolic stability or altered binding affinity to biological targets, compared to its chloro, bromo, or methyl analogs.

Properties

IUPAC Name

N'-(2-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c19-14-6-2-4-8-16(14)22-18(24)17(23)20-10-9-12-11-21-15-7-3-1-5-13(12)15/h1-8,11,21H,9-10H2,(H,20,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVVBWJUSCOTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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